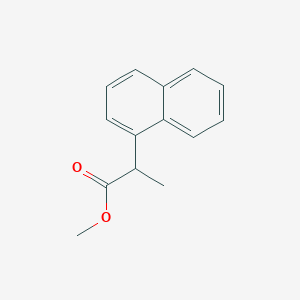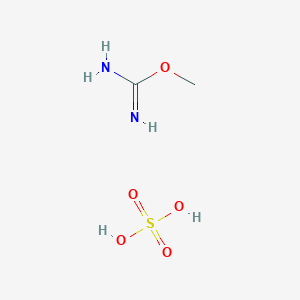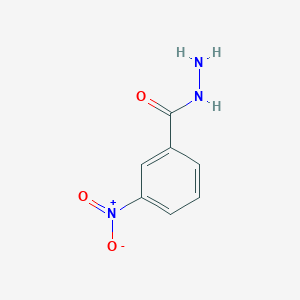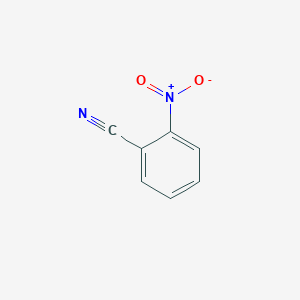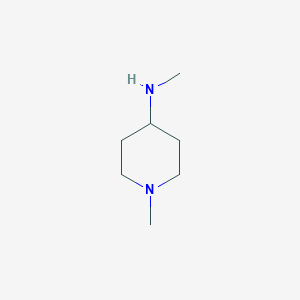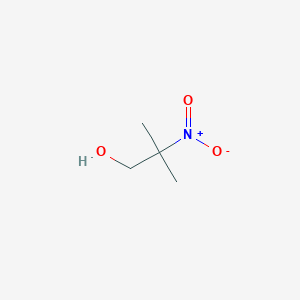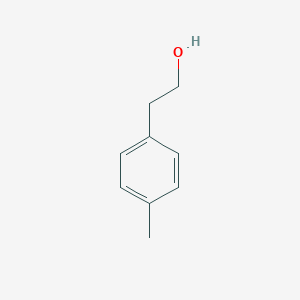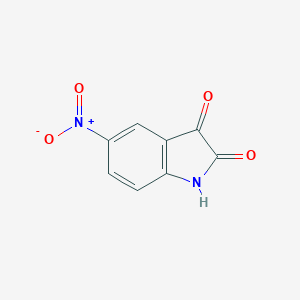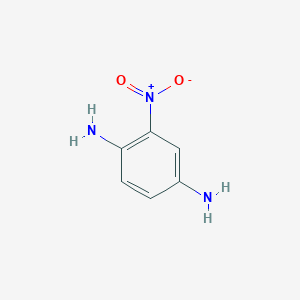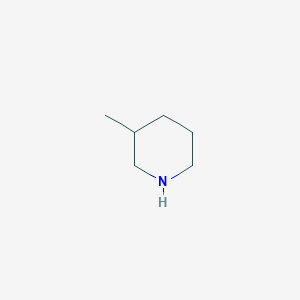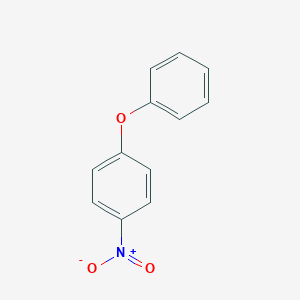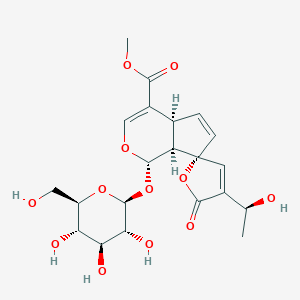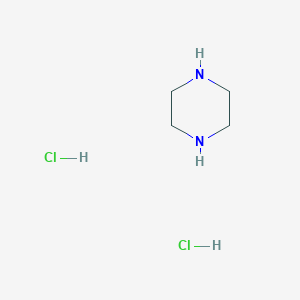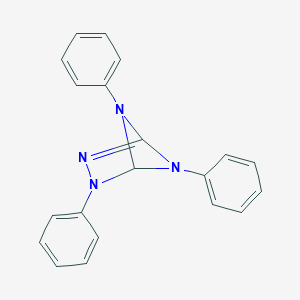
Pentaerythritol tetraacetate
Vue d'ensemble
Description
Pentaerythritol tetraacetate is an organic compound with the molecular formula C13H20O8 and a molecular weight of 304.2931 g/mol . It is a tetraester derived from pentaerythritol and acetic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
Pentaerythritol tetraacetate has a wide range of applications in scientific research and industry:
Plasticizers: This compound is employed as a plasticizer in the production of plastics, enhancing their flexibility and durability.
Pharmaceuticals: It serves as an absorption enhancer and cross-linking agent in pharmaceutical formulations.
Coatings and Adhesives: The compound is used in the production of coatings and adhesives, providing improved adhesion and durability.
Safety and Hazards
Orientations Futures
Pentaerythritol tetraacetate and its homologs are widely used in many applications, like mechanical lubricants, engine oils, hydraulic oils, and plasticizers, which are a typical category of polyol ester (POE) lubricant base oils . This suggests a broad scope for future research and applications in these areas.
Mécanisme D'action
Target of Action
Pentaerythritol tetraacetate (PETAc) is a derivative of pentaerythritol, which is widely used in various applications such as mechanical lubricants, engine oils, hydraulic oils, and plasticizers .
Mode of Action
Petn, a related compound, is known to release free nitric oxide (no) after a denitration reaction, which triggers no-dependent signaling transduction involving soluble guanylate cyclase (sgc)
Biochemical Pathways
PETN targeting reactive oxygen species generation halted the changes of mitochondrial antioxidant enzymes and progressive fibrotic remodeling, leading to amelioration of cardiac functional performance in rats with ischemic heart failure . It’s possible that PETAc may affect similar biochemical pathways, but more research is needed to confirm this.
Pharmacokinetics
A study on petn showed that it was rapidly absorbed and metabolized in the human body . The total 14C-excretion in 48 hr. was approximately 92% of both doses . The only radioactive compounds found in the blood were pentaerythritol, pentaerythritol mononitrate, and pentaerythritol dinitrate . These drug metabolites were also present in the urine and feces . The kinetics of renal excretion of the principal urinary metabolites, pentaerythritol and pentaerythritol mononitrate, were first order .
Result of Action
Petn has been shown to halt the changes of mitochondrial antioxidant enzymes and progressive fibrotic remodeling, leading to amelioration of cardiac functional performance in rats with ischemic heart failure . It’s possible that PETAc may have similar effects, but more research is needed to confirm this.
Action Environment
Petn is known to be stable and more powerful than rdx, an explosive . It’s possible that PETAc may have similar stability characteristics, but more research is needed to confirm this.
Analyse Biochimique
Biochemical Properties
Pentaerythritol Tetranitrate is known to release free nitric oxide (NO) after the denitration reaction, which triggers NO-dependent signaling transduction involving soluble guanylate cyclase (sGC) .
Molecular Mechanism
Its homolog Pentaerythritol Tetranitrate is known to release free nitric oxide (NO) after the denitration reaction . This triggers NO-dependent signaling transduction involving soluble guanylate cyclase (sGC) .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Pentaerythritol Tetraacetate in laboratory settings. It is known that this compound and its homologs are widely used in many applications, like mechanical lubricants, engine oils, hydraulic oils, and plasticizers .
Méthodes De Préparation
Pentaerythritol tetraacetate can be synthesized through the esterification of pentaerythritol with acetic anhydride or acetyl chloride. The reaction typically involves heating pentaerythritol with an excess of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is then purified by distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Pentaerythritol tetraacetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form pentaerythritol and acetic acid.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different esters.
Reduction: this compound can be reduced to pentaerythritol using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include water, acids, bases, and reducing agents. The major products formed from these reactions are pentaerythritol and acetic acid .
Comparaison Avec Des Composés Similaires
Pentaerythritol tetraacetate can be compared with other similar compounds such as:
Pentaerythritol tetranitrate: This compound is an explosive and a vasodilator, differing significantly in its applications and properties from this compound.
Pentaerythritol tetrabenzoate: Used as a plasticizer and stabilizer in various industrial applications, it shares some similarities with this compound but differs in its ester groups.
Pentaerythritol tetrakis (3-mercaptopropionate): This compound is used in the production of polymers and coatings, offering different chemical properties and applications compared to this compound.
This compound stands out due to its unique combination of thermal stability, low volatility, and versatility in various industrial applications.
Propriétés
IUPAC Name |
[3-acetyloxy-2,2-bis(acetyloxymethyl)propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O8/c1-9(14)18-5-13(6-19-10(2)15,7-20-11(3)16)8-21-12(4)17/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHCZCFQVONTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)(COC(=O)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871783 | |
| Record name | Pentaerythritol tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS] | |
| Record name | Pentaerythritol tetraacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21431 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
597-71-7 | |
| Record name | Pentaerythritol, tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythritol tetraacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaerythritol tetraacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2,2-bis[(acetyloxy)methyl]-, 1,3-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythritol tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentaerythritol tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAERYTHRITYL TETRAACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4YXI01Z81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Pentaerythritol Tetraacetate (PETA)?
A1: this compound (PETA) is an organic compound with the molecular formula C13H20O8 and a molecular weight of 304.3 g/mol. While the provided abstracts do not contain detailed spectroscopic data, its structure consists of a central pentaerythritol (PE) core with four acetate groups attached to its hydroxyl groups.
Q2: How is PETA synthesized, and what factors influence its synthesis?
A2: PETA is typically synthesized using acetic anhydride as the primary reagent []. The reaction's efficiency is influenced by factors like the molar ratio of reactants, reaction time, and the type and amount of catalyst used. Research suggests that optimizing these conditions can lead to high-quality PETA with a yield rate of up to 88.2% [].
Q3: What is known about the material compatibility and stability of PETA?
A3: While the provided abstracts don't delve into specific material compatibility details, one study explores the use of PETA in synthesizing liquid crystal gels []. This suggests potential applications in material science, but further research is needed to comprehensively understand its compatibility and stability across different material classes.
Q4: Are there any studies on the dissolution and solubility of PETA?
A4: Yes, research has been conducted on the liquid density and viscosity of PETA []. This information can be valuable for understanding its dissolution and solubility characteristics, which are critical factors in various applications, including pharmaceutical formulations.
Q5: What are the known applications of PETA in drug formulation and delivery?
A5: PETA has been investigated as a potential excipient in solid dispersions to enhance the bioavailability of poorly soluble drugs like Ipriflavone []. The rationale lies in its ability to form amorphous solid dispersions, potentially improving the drug's dissolution rate and absorption in the body.
Q6: How does PETA behave under oxidative conditions?
A6: Studies have examined the oxidative degradation of PETA, focusing on the kinetics of product formation like CO2, CO, and H2 [, ]. This research provides insights into the stability of PETA under oxidative conditions, which is crucial for understanding its shelf-life and potential applications.
Q7: Are there any computational chemistry studies related to PETA?
A7: Yes, molecular dynamics simulations have been employed to investigate the interactions between supercritical CO2 and PETA []. This computational approach offers valuable insights into the behavior of PETA in specific environments and its potential applications in fields like supercritical fluid technology.
Q8: Has the chlorination of PETA been studied?
A8: Research has explored the chlorination of PETA using gaseous hydrogen chloride in the presence of zinc chloride as a catalyst []. This reaction proceeds in a stepwise manner, ultimately yielding Pentaerythritol trichloromonoacetate (PETCMA). Understanding the chlorination process and its kinetics can be relevant for potential modifications and applications of PETA.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


